3-Methyl-5-phenyl-2H-1,4-oxazine

Monoamine oxidase A Enzyme inhibition Selectivity

Researchers needing a moderately selective MAO-A inhibitor with validated IC50 values often face supply inconsistency and undocumented selectivity. 3-Methyl-5-phenyl-2H-1,4-oxazine solves this with defined MAO-A inhibition (IC50 50 nM) and a 24-fold selectivity window over MAO-B (IC50 1,200 nM). This reproducible profile makes it an ideal reference standard for high-throughput screening and dose-response studies without complete MAO-A ablation. Bulk and custom quantities available with batch-specific analytical data.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 83072-47-3
Cat. No. B14429471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenyl-2H-1,4-oxazine
CAS83072-47-3
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC(=COC1)C2=CC=CC=C2
InChIInChI=1S/C11H11NO/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3
InChIKeyQVQFYNBEUWADMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-phenyl-2H-1,4-oxazine Overview


3-Methyl-5-phenyl-2H-1,4-oxazine (CAS 83072-47-3) is a heterocyclic small molecule belonging to the 1,4-oxazine family, characterized by a six-membered ring containing one oxygen and one nitrogen atom with specific methyl and phenyl substitutions . This compound has been identified in curated bioactivity databases as an inhibitor of monoamine oxidase (MAO) enzymes and lysine-specific demethylase 1 (LSD1) [1]. Its molecular formula is C11H11NO with a molecular weight of 173.21 g/mol, and it is typically supplied as a research-grade chemical for in vitro studies . The compound serves as a valuable scaffold for medicinal chemistry exploration, particularly in the context of neurological and psychiatric disorder research where MAO modulation is of interest [1].

Why 3-Methyl-5-phenyl-2H-1,4-oxazine Is Not Interchangeable


While numerous 1,4-oxazine derivatives exist as research tools or pharmaceutical building blocks, their biological activity is exquisitely sensitive to substitution patterns on the oxazine ring [1]. The presence of a methyl group at the 3-position and a phenyl group at the 5-position in 3-Methyl-5-phenyl-2H-1,4-oxazine confers a distinct MAO-A preferential inhibition profile with an IC50 of 50 nM, whereas its MAO-B inhibitory activity is considerably weaker (IC50 = 1,200 nM) [2]. This 24-fold selectivity for MAO-A over MAO-B contrasts sharply with other substituted oxazines, which may exhibit reversed selectivity, no activity, or divergent off-target effects. Simply substituting this compound with a structurally similar 1,4-oxazine or another MAO inhibitor without quantitative validation would yield unreproducible or misleading results in enzyme assays, cellular models, or structure-activity relationship (SAR) studies. The specific quantitative differentiation provided below is essential for ensuring experimental fidelity and for making informed procurement decisions in specialized research contexts.

Comparative Evidence Against MAO Inhibitor Benchmarks


MAO-A Inhibition Profile vs. Clorgyline

3-Methyl-5-phenyl-2H-1,4-oxazine exhibits a MAO-A preferential inhibitory profile with an IC50 of 50 nM and a 24-fold selectivity over MAO-B (IC50 = 1,200 nM) [1]. In comparison, the established MAO-A selective inhibitor clorgyline demonstrates an IC50 of 19.5 nM against MAO-A but an IC50 of 45,300 nM against MAO-B, resulting in a selectivity index of approximately 2323 [2]. This quantitative comparison reveals that while 3-Methyl-5-phenyl-2H-1,4-oxazine is a potent MAO-A inhibitor, its selectivity window is substantially narrower than that of clorgyline. This difference is critical for researchers requiring a tool compound with a defined, moderate selectivity profile rather than the extreme selectivity of clorgyline.

Monoamine oxidase A Enzyme inhibition Selectivity

MAO-B Inhibitory Activity vs. Selegiline

3-Methyl-5-phenyl-2H-1,4-oxazine demonstrates weak MAO-B inhibitory activity with an IC50 of 1,200 nM [1]. In stark contrast, the established MAO-B selective inhibitor selegiline (l-deprenyl) exhibits an IC50 of 19.58 nM against MAO-B, making it approximately 61-fold more potent on this target [2]. Furthermore, selegiline's MAO-A inhibitory activity is weak (IC50 = 67,240 nM), giving it a selectivity index of 3434 in favor of MAO-B [2]. This comparison underscores that 3-Methyl-5-phenyl-2H-1,4-oxazine is not a suitable substitute for selegiline in experiments requiring potent and selective MAO-B inhibition. Its value lies in its distinct pharmacological fingerprint, which is more MAO-A-centric.

Monoamine oxidase B Enzyme inhibition Selectivity

Potential Dual MAO/LSD1 Inhibition

Beyond its MAO inhibitory activity, 3-Methyl-5-phenyl-2H-1,4-oxazine is annotated as an inhibitor of Lysine-specific histone demethylase 1 (LSD1) in the Therapeutic Target Database (TTD) [1]. While specific IC50 data for this compound against LSD1 is not publicly available in the primary literature, its dual-target annotation distinguishes it from purely selective MAO inhibitors like clorgyline or selegiline, which lack reported LSD1 activity. This potential for polypharmacology (MAO + LSD1) may be of interest to researchers investigating the intersection of monoamine metabolism and epigenetic regulation in conditions such as cancer or neurodegenerative diseases.

Lysine-specific demethylase 1 Polypharmacology Target engagement

Structural Differentiation from 1,4-Oxazine-2-one

3-Methyl-5-phenyl-2H-1,4-oxazine (C11H11NO, MW 173.21) is structurally distinct from its oxidized congener, (3R)-3-phenyl-5-methyl-3,6-dihydro-2H-1,4-oxazin-2-one (C11H11NO2, MW 189.21) [1]. The latter contains a carbonyl group at the 2-position, which significantly alters its electronic properties and hydrogen-bonding capacity. While no direct comparative biological data is available for these two specific compounds, the structural divergence is substantial enough to preclude their interchangeability in medicinal chemistry campaigns or chemical biology studies. Substituting one for the other would change both physicochemical parameters and potential target interactions.

Medicinal chemistry Scaffold differentiation SAR

3-Methyl-5-phenyl-2H-1,4-oxazine Application Scenarios


Moderate MAO-A Inhibition in Enzyme Assays

Researchers designing experiments to study MAO-A function while allowing for some concurrent MAO-B engagement should select 3-Methyl-5-phenyl-2H-1,4-oxazine. Its 24-fold selectivity index for MAO-A over MAO-B (IC50 50 nM vs. 1,200 nM) provides a defined, moderate inhibition window, making it suitable for dose-response studies that probe the functional overlap between MAO isoforms [1]. This contrasts with the extreme selectivity of clorgyline, which would fully ablate MAO-A activity without any measurable effect on MAO-B at relevant concentrations [2].

Reference for MAO Selectivity Screening

Drug discovery groups running high-throughput screens for novel MAO inhibitors can utilize 3-Methyl-5-phenyl-2H-1,4-oxazine as a reference standard for a 'moderately selective' MAO-A inhibitor. Its well-defined IC50 values for both isoforms (50 nM and 1,200 nM) enable normalization of assay performance and comparison of selectivity indices across new chemical entities [1]. Its profile is distinct from both clorgyline (high MAO-A selectivity) and selegiline (high MAO-B selectivity), providing a third, useful benchmark on the selectivity spectrum [3].

Scaffold for Dual MAO/LSD1 Chemical Probes

Medicinal chemists exploring the therapeutic potential of dual MAO/LSD1 inhibition can employ 3-Methyl-5-phenyl-2H-1,4-oxazine as a starting scaffold [1]. Its annotation as an inhibitor of both target classes in authoritative databases suggests that the 1,4-oxazine core with 3-methyl and 5-phenyl substitutions may be amenable to further optimization for enhanced dual activity. This scenario is particularly relevant for research into complex CNS disorders or cancers where both monoamine metabolism and epigenetic regulation are dysregulated.

Non-Extreme MAO Inhibition in Cell Models

In cellular models where complete ablation of MAO-A activity is undesirable or toxic, 3-Methyl-5-phenyl-2H-1,4-oxazine offers a pharmacologically distinct tool. Its potency is sufficient to achieve significant MAO-A inhibition (IC50 = 50 nM) but its 24-fold selectivity window provides a broader concentration range for probing MAO-B-mediated compensatory mechanisms [1]. This makes it a more nuanced tool than clorgyline for dissecting the interplay between MAO isoforms in complex biological systems.

Technical Documentation Hub

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